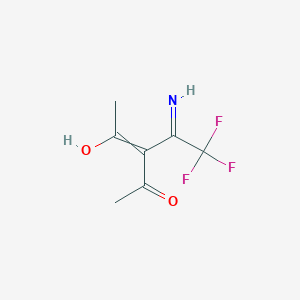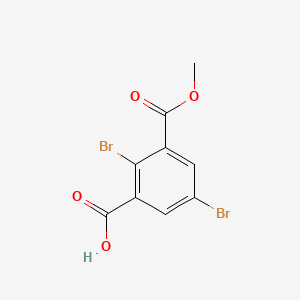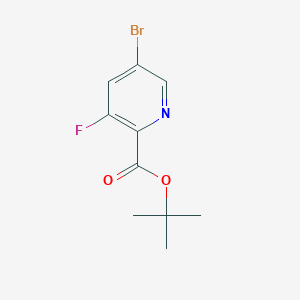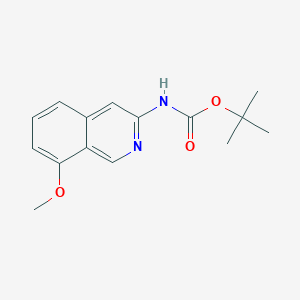
tert-Butyl (8-methoxyisoquinolin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (8-methoxyisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the carbamate moiety and an 8-methoxyisoquinoline ring
Vorbereitungsmethoden
The synthesis of tert-Butyl (8-methoxyisoquinolin-3-yl)carbamate typically involves the reaction of 8-methoxyisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl (8-methoxyisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (8-methoxyisoquinolin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (8-methoxyisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (8-methoxyisoquinolin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate: This compound has a bromine atom instead of a methoxy group, which may result in different chemical and biological properties.
tert-Butyl (6-methoxyisoquinolin-3-yl)carbamate: This compound has the methoxy group at a different position on the isoquinoline ring, which can affect its reactivity and applications
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
tert-butyl N-(8-methoxyisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-13-8-10-6-5-7-12(19-4)11(10)9-16-13/h5-9H,1-4H3,(H,16,17,18) |
InChI-Schlüssel |
MCDABSIKOYOOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)

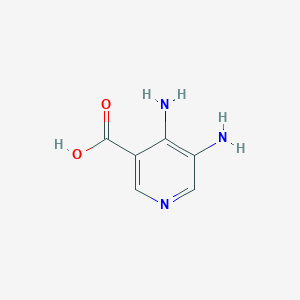


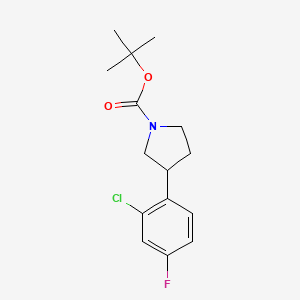

![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
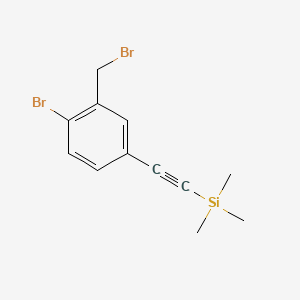
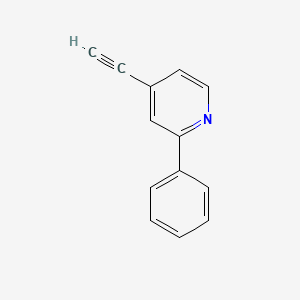
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
